Cas no 931-34-0 (5-Bromo-1H-pyrrole-2-carbaldehyde)

5-Bromo-1H-pyrrole-2-carbaldehyde structure
931-34-0 structure
Nome del prodotto:5-Bromo-1H-pyrrole-2-carbaldehyde
Numero CAS:931-34-0
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD13178669
CID:1038891
PubChem ID:14226492

5-Bromo-1H-pyrrole-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-bromo-1H-Pyrrole-2-carboxaldehyde
    • 5-Bromo-1H-pyrrole-2-carbaldehyde
    • 1H-Pyrrole-2-carboxaldehyde, 5-bromo-
    • AK100212
    • YLPGXCJTAOMPRZ-UHFFFAOYSA-N
    • 2-Bromo-1H-pyrrole-5-carbaldehyde
    • 5759AC
    • FCH1175827
    • AX8240935
    • ST24023871
    • 5-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
    • Pyrrole-2-carboxaldehyde, 5-bromo- (7CI, 8CI)
    • 2-Bromo-5-formylpyrrole
    • 5-Bromopyrrole-2-carboxaldehyde
    • AS-61269
    • 931-34-0
    • O11353
    • AKOS016002718
    • CS-W005750
    • SCHEMBL12989909
    • 5-bromopyrrole-2-carbaldehyde
    • DTXSID00557685
    • SB62047
    • SY114423
    • MFCD13178669
    • MDL: MFCD13178669
    • Inchi: 1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H
    • Chiave InChI: YLPGXCJTAOMPRZ-UHFFFAOYSA-N
    • Sorrisi: O=CC1NC(Br)=CC=1

Proprietà calcolate

  • Massa esatta: 172.94763g/mol
  • Massa monoisotopica: 172.94763g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 96.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 32.9

5-Bromo-1H-pyrrole-2-carbaldehyde Informazioni sulla sicurezza

5-Bromo-1H-pyrrole-2-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB490707-250 mg
5-Bromo-1H-pyrrole-2-carbaldehyde, 95%; .
931-34-0 95%
250mg
€189.20 2023-06-15
Chemenu
CM130034-1g
5-bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%+
1g
$185 2024-07-19
eNovation Chemicals LLC
Y0983415-5g
5-Bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%
5g
$500 2024-08-02
eNovation Chemicals LLC
D751629-1g
5-Bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%
1g
$150 2024-06-07
Fluorochem
220674-5g
5-Bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%
5g
£690.00 2022-03-01
Chemenu
CM130034-250mg
5-bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%+
250mg
$97 2021-08-05
Ambeed
A164743-1g
5-Bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%
1g
$123.0 2025-02-26
Fluorochem
220674-1g
5-Bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%
1g
£180.00 2022-03-01
eNovation Chemicals LLC
D917305-5g
5-Bromo-1H-pyrrole-2-carbaldehyde
931-34-0 95%
5g
$605 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1003-5G
5-bromo-1H-pyrrole-2-carbaldehyde
931-34-0 97%
5g
¥ 5,286.00 2023-04-12

5-Bromo-1H-pyrrole-2-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen peroxide ,  Hydrogen bromide Solvents: Water ;  1 h, 5 - 15 °C; 3 h, 5 - 15 °C
Riferimento
Preparation of halogenated 5-membered heterocyclic aldehydes without using toxic halogen
, Japan, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Methanol ,  Water
Riferimento
Lithiated azafulvenes by halogen-metal interchange of brominated 6-(diisopropylamino)-1-azafulvene derivatives. Novel synthesis of 5-mono- and 4,5-disubstituted 1H-pyrrole-2-carboxaldehydes
Bray, Brian L.; Hess, Petr; Muchowski, Joseph M.; Scheller, Markus E., Helvetica Chimica Acta, 1988, 71(8), 2053-7

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Chemical Investigations of Great Barrier Reef Ascidians: Natural Product and Synthetic Studies
Davis, Rohan Andrew, 2000, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
α-(Dialkylamino)-α-pyrrolylacetonitriles. A potpourri of useful synthetic transformations
Bray, Brian L.; Muchowski, Joseph M., Canadian Journal of Chemistry, 1990, 68(8), 1305-8

Metodo di produzione 5

Condizioni di reazione
Riferimento
2-Halopyrroles. Synthesis and chemistry
Cordell, Geoffrey A., Journal of Organic Chemistry, 1975, 40(22), 3161-9

5-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

5-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-34-0)5-Bromo-1H-pyrrole-2-carbaldehyde
A859864
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):553.0/1934.0